molecular formula C20H14N2O2 B5854528 N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5854528
M. Wt: 314.3 g/mol
InChI Key: JWEZMUYXFVQOOL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may exert its biological effects by modulating various signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to interact with various proteins such as heat shock proteins and histone deacetylases, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various diseases. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One of the future directions is to further elucidate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide and its interaction with various proteins and signaling pathways. Another future direction is to evaluate the potential toxicity of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide and its safety profile in vivo. Additionally, further studies are needed to evaluate the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in various diseases and its potential as a therapeutic agent.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzoxazole with 3-nitrobenzoyl chloride followed by reduction and subsequent coupling with 3-aminophenylboronic acid.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZMUYXFVQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

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